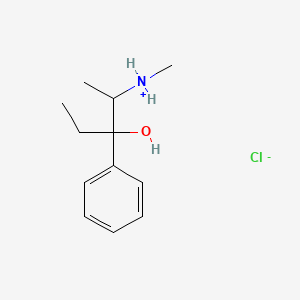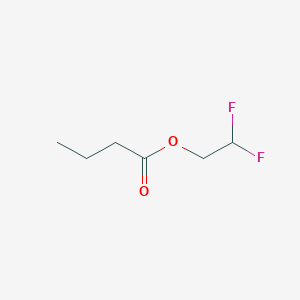
2,2-Difluoroethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoroethyl butyrate is an organic compound with the molecular formula C6H10F2O2. It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound is part of the ester family, which are known for their pleasant fragrances and are often used in flavorings and perfumes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Difluoroethyl butyrate can be synthesized through several methods. One common method involves the reaction of butyric acid with 2,2-difluoroethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Another method involves the transesterification of 2,2-difluoroethyl acetate with butyric acid. This reaction also requires a catalyst, often a strong acid or base, and is carried out under controlled temperature conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoroethyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce butyric acid and 2,2-difluoroethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to produce corresponding carboxylic acids and other oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Butyric acid and 2,2-difluoroethanol.
Oxidation: Carboxylic acids and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoroethyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a lipophilic hydrogen bond donor.
Medicine: Investigated for its potential use in drug design due to its ability to modulate lipophilicity and metabolic stability.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 2,2-difluoroethyl butyrate exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms increases the compound’s lipophilicity and acidity of the α-proton, enhancing its binding affinity and specificity for certain targets. This makes it a valuable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoroethyl butyrate can be compared with other fluorinated esters such as 2,2,2-trifluoroethyl butyrate. While both compounds share similar structural features, the presence of an additional fluorine atom in 2,2,2-trifluoroethyl butyrate increases its electronegativity and lipophilicity. This can lead to differences in their chemical reactivity and biological activity.
List of Similar Compounds
- 2,2,2-Trifluoroethyl butyrate
- 2,2-Difluoroethyl acetate
- 2,2-Difluoroethyl formate
These compounds share similar structural motifs but differ in their specific functional groups and fluorine content, leading to variations in their properties and applications.
Eigenschaften
Molekularformel |
C6H10F2O2 |
|---|---|
Molekulargewicht |
152.14 g/mol |
IUPAC-Name |
2,2-difluoroethyl butanoate |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-6(9)10-4-5(7)8/h5H,2-4H2,1H3 |
InChI-Schlüssel |
KKJRIEYAHRCSPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


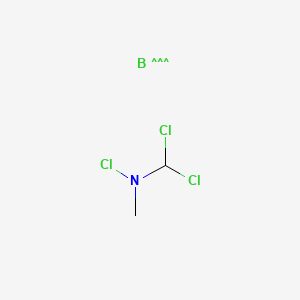

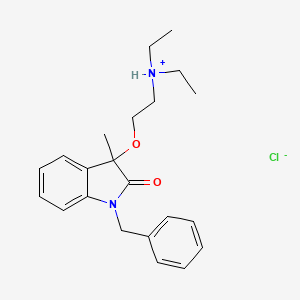
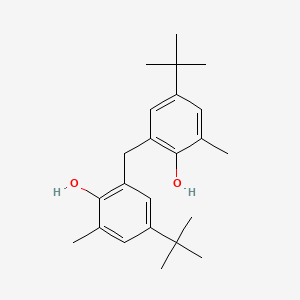
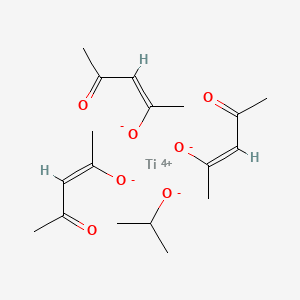

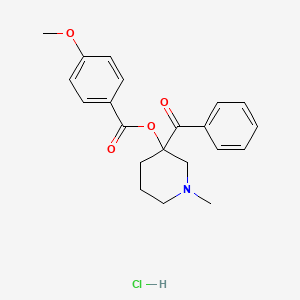
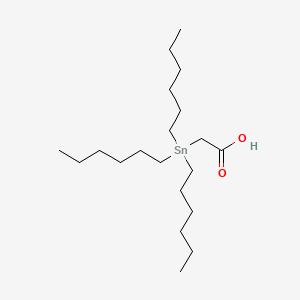
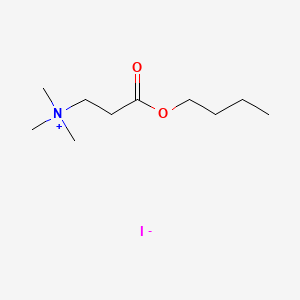

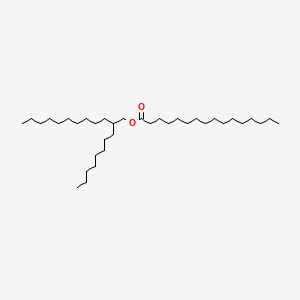
![1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea](/img/structure/B13742313.png)
![ethyl-[6-(ethylamino)-9-(2-methoxycarbonylphenyl)-2,7-dimethylxanthen-3-ylidene]azanium;hydrogen carbonate](/img/structure/B13742324.png)
